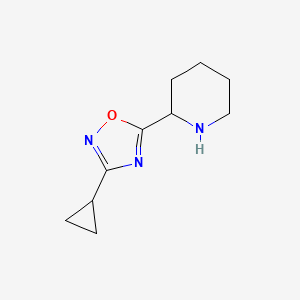
6-Aminoquinoline-2-carbonitrile
Übersicht
Beschreibung
6-Aminoquinoline-2-carbonitrile is a heterocyclic compound . It has been used as a fluorescent derivatizing agent for the detection of biochemicals and in the synthesis of tertiary N-methylated enaminones .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . An efficient three-step sequence has been developed for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester starting from commercially available 6-quinolinecarboxylic acid .Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The LUMO and HOMO were localized on the entire molecule. It was observed that the lowest excited state is possibly the \(\pi \to {\pi }^ {*}\) charge-transfer (CT) state .Chemical Reactions Analysis
The absorption and emission spectra of 6-aminoquinoline (6AQ) in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . Depending on the solvents, the computed absorption maxima of 6AQ were noticed between 327 nm – 340 nm and ascribed to \( {\mathrm {S}}_ {0}\to {\mathrm {S}}_ {1}\) transition. The simulated emission maxima were obtained between 389 to 407 nm and ascribed to \( {\mathrm {S}}_ {1}\to {\mathrm {S}}_ {0}\) transition .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinoline (6AQ) were explored using a computational study based on the DFT/TD-DFT approach . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Pharmacological Properties
6-Aminoquinoline-2-carbonitrile, as part of the quinoline family, may exhibit a range of pharmacological properties. Quinolines are known for their therapeutic potential and have been incorporated into various medicinal compounds. They can serve as building blocks for drugs with antimalarial, antibacterial, antifungal, and anticancer activities .
Organic Synthesis Building Blocks
In organic synthesis, 6-Aminoquinoline-2-carbonitrile could be utilized as a precursor or intermediate for constructing complex molecular structures. The amino and nitrile groups present in the compound offer points of reactivity for further chemical transformations .
Material Science Electronic Properties
The electronic properties of quinoline derivatives make them suitable for use in material science applications, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry Fluorescent Probes
Due to the fluorescent nature of quinoline compounds, 6-Aminoquinoline-2-carbonitrile might be used as a fluorescent probe in analytical chemistry for detecting metal ions or other analytes .
Biochemistry Enzyme Inhibition
Quinoline derivatives have been studied for their ability to inhibit various enzymes, which is crucial in understanding biochemical pathways and developing therapeutic agents .
Neurochemistry Neuroprotection
Some quinoline compounds have demonstrated neuroprotective effects against oxidative stress-induced cell death, suggesting potential applications in neurochemistry and neuropharmacology .
Coordination Chemistry Metal Chelation
The nitrogen atoms in 6-Aminoquinoline-2-carbonitrile can act as coordination sites for metal ions, making it useful in studies involving metal chelation .
Computational Chemistry Molecular Modeling
Quinolines are often subjects of computational chemistry studies to predict their reactivity, stability, and interaction with biological targets. Such studies can guide the design of new compounds with desired properties .
Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD … Frontiers | Recent advances in functionalized quinoline scaffolds and … Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen A Review on Medicinally Important Heterocyclic Compounds Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological … Recent advances in the synthesis of biologically and pharmaceutically …
Wirkmechanismus
Target of Action
Quinoline derivatives, which include 6-aminoquinoline-2-carbonitrile, are known to have a broad range of chemical and biological behavior . They are often used in optoelectronics and are essential for the manufacturing of new OLED devices .
Mode of Action
A computational study based on the dft/td-dft approach was performed to explore various properties of 6-aminoquinoline . The study explored the geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline . The lowest excited state is possibly the π to π* charge-transfer (CT) state .
Biochemical Pathways
Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications .
Result of Action
Quinoline derivatives have been of particular concern in medicinal and organic chemistry . They display a broad range of chemical and biological behavior .
Action Environment
It was observed that on increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-aminoquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSXGNVLRTGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline-2-carbonitrile | |
CAS RN |
627531-51-5 | |
| Record name | 6-aminoquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)



![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)





